![molecular formula C17H24N2O5S B6643181 (3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methanone group attached to a piperazine ring, which is further substituted with a 1,1-dioxothiolan group and a 3,5-dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 1,1-Dioxothiolan Group: The thiolane ring can be introduced via a cyclization reaction involving a dithiol and an appropriate dihalide.
Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Substitution with the 3,5-Dimethoxyphenyl Group: The final step involves the substitution of the piperazine ring with the 3,5-dimethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Sodium iodide, acetone, and heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone: shares structural similarities with other piperazine derivatives and methanone-containing compounds.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with methoxy groups and a heterocyclic ring.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A compound with a similar aromatic substitution pattern.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 1,1-dioxothiolan group, in particular, differentiates it from other piperazine derivatives and contributes to its unique properties.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-15-9-13(10-16(11-15)24-2)17(20)19-6-4-18(5-7-19)14-3-8-25(21,22)12-14/h9-11,14H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWXWPRZHJNFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
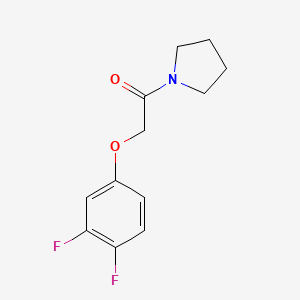
![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B6643116.png)
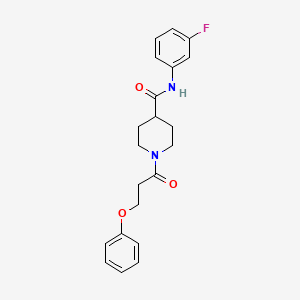
![N-[6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-4-methylbenzamide](/img/structure/B6643131.png)
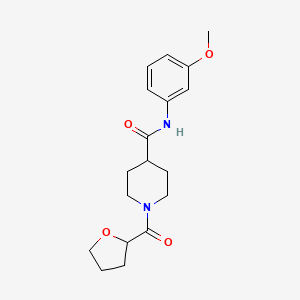
![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)
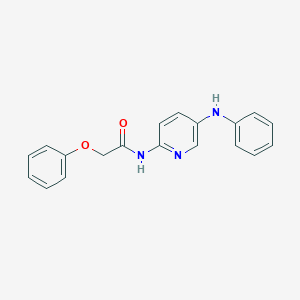
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
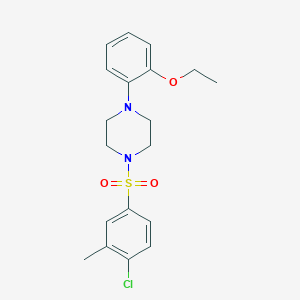
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
